1h-Indol-6-amine,4-(ethylsulfonyl)-

ATR kinase DNA damage response CHEK1 phosphorylation

Medicinal chemistry teams optimizing ATR kinase inhibitors frequently encounter potency cliffs when substituting the C4-alkylsulfonyl group, leading to costly re-synthesis of core scaffolds. 4-(Ethylsulfonyl)-1H-indol-6-amine (CAS 1334489-42-7) directly solves this problem as a pre-optimized building block. Its key advantages include: - A validated 41 nM cellular IC50 against CHK1 phosphorylation, enabling immediate SAR expansion without scaffold re-validation. - A 224-fold potency advantage over the 4-methylsulfonyl analog, proven to occupy a defined hydrophobic cleft in ATR kinase. - Orthogonal 6-amine and C3 indole reactivity handles that enable rapid parallel library synthesis for multiparameter optimization. This intermediate is supplied with a certificate of analysis and is ready for hit-to-lead campaigns in CNS and oncology programs.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28 g/mol
Cat. No. B12109429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indol-6-amine,4-(ethylsulfonyl)-
Molecular FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC(=CC2=C1C=CN2)N
InChIInChI=1S/C10H12N2O2S/c1-2-15(13,14)10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3
InChIKeyUYCSGXKBNZAILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C4-Ethylsulfonyl Indole-6-Amine Scaffold Overview


1H-Indol-6-amine,4-(ethylsulfonyl)- (C10H12N2O2S, MW 224.28) is a synthetic indole derivative featuring a primary amine at the 6-position and an ethylsulfonyl (–SO2Et) group at the 4-position . The indole core is a privileged structure in drug discovery, and the 4-ethylsulfonyl-6-amino substitution pattern creates a distinct pharmacophore with a moderate hydrogen-bond donor/acceptor profile and calculated logP that differentiates this compound from other 4-alkylsulfonyl or 1-sulfonyl indole-6-amine analogs for kinase and GPCR targeting applications [1].

Why 4-Alkylsulfonyl Indole-6-Amines Cannot Be Interchanged


Within the 4-alkylsulfonyl indole-6-amine series, the sulfonyl substituent size directly governs lipophilicity, steric complementarity with hydrophobic binding pockets, and metabolic stability [1]. The 4-methylsulfonyl analog (C9H10N2O2S, MW 210.26) offers a smaller steric footprint and higher aqueous solubility, whereas the 4-propylsulfonyl (C11H14N2O2S, MW 238.31) and 4-isopropylsulfonyl (C11H14N2O2S, MW 238.31) analogs introduce greater lipophilicity but may exceed optimal ligand efficiency indices for certain targets [2]. The 1-phenylsulfonyl regioisomer (C14H12N2O2S, MW 272.32) places the sulfonyl group at the indole nitrogen rather than C4, resulting in a fundamentally different electrostatic surface and receptor-pharmacophore alignment . For targets such as ATR kinase, where the C4-ethylsulfonyl group occupies a defined hydrophobic cleft, simple analog substitution leads to measurable potency loss, making compound-specific procurement essential [1].

Head-to-Head Quantitative Evidence Versus Closest Analogs


ATR Kinase Cellular Inhibition Potency Comparison

1H-Indol-6-amine,4-(ethylsulfonyl)- inhibited ATR-mediated CHK1 phosphorylation at Ser345 with an IC50 of 41 nM in HT29 human colorectal adenocarcinoma cells following 1-hour treatment in the presence of the DNA-damaging agent 4-nitroquinoline 1-oxide [1]. The corresponding 4-methylsulfonyl analog exhibited an IC50 of 9,200 nM (9.2 µM) under identical assay conditions, representing a 224-fold loss in potency [1]. This direct head-to-head comparison demonstrates that the ethylsulfonyl substituent provides a critical steric and hydrophobic contribution to the ATR ATP-binding pocket that cannot be replicated by the smaller methylsulfonyl group.

ATR kinase DNA damage response CHEK1 phosphorylation

Indole-Benzimidazole Anticancer Activity in MCF-7 Cells

In a comparative study of methylsulfonyl versus ethylsulfonyl indole-benzimidazoles, the ethylsulfonyl-bearing compounds demonstrated enhanced antiproliferative activity against MCF-7 breast cancer cells, with the 4-ethylsulfonyl indole-6-amine derivative serving as the key synthetic intermediate for the most active analogs [1]. The ethanesulfonyl substituted indole-benzimidazole (R2 = –SO2C2H5) exhibited an IC50 of 8.2 µM, compared to 14.5 µM for the methanesulfonyl (R2 = –SO2CH3) counterpart, representing a 1.8-fold improvement in potency [1]. Molecular docking revealed that the ethylsulfonyl group engages in additional hydrophobic contacts with the estrogen receptor alpha (ERα) ligand-binding domain that are inaccessible to the smaller methylsulfonyl group [1].

anticancer estrogen receptor modulation indole-benzimidazole

5-HT6 Receptor Pharmacology and Selectivity Profile

SAR analysis across the N-arylsulfonyl indole-6-amine series reveals that the 4-ethylsulfonyl substitution pattern yields 5-HT6 receptor antagonists with Kb values in the 1.8–60 nM range in a functional reporter gene-based assay [1]. Class-level inference from published SAR trends indicates that the ethylsulfonyl group at C4 provides an optimal balance of lipophilicity (clogP) for blood-brain barrier penetration while maintaining high-affinity receptor binding; the propylsulfonyl analog (C11H14N2O2S, MW 238.31) exhibits increased lipophilicity that may reduce free brain fraction, whereas the 1-phenylsulfonyl regioisomer (C14H12N2O2S, MW 272.32) displays altered selectivity profiles due to N1-sulfonamide geometry . In functional assays, 4-ethylsulfonyl indole-6-amine-derived ligands have demonstrated efficacy in the novel object recognition test and Morris water maze cognition models in rats [1].

5-HT6 receptor CNS disorders cognition

Physicochemical Differentiation and Drug-Likeness

The 4-ethylsulfonyl indole-6-amine (MW 224.28, C10H12N2O2S) occupies a defined intermediate position in the homologous 4-alkylsulfonyl series between the methylsulfonyl analog (MW 210.26, C9H10N2O2S) [1] and the propylsulfonyl/isopropylsulfonyl analogs (both MW 238.31, C11H14N2O2S) . This 14 Da molecular weight increment over the methyl analog, coupled with a calculated logP increase of approximately 0.5–0.7 units, places the ethylsulfonyl compound within the optimal oral drug-likeness space defined by Lipinski and Veber rules, while avoiding the excessive lipophilicity that can lead to hERG binding, phospholipidosis, and metabolic instability often observed with the propylsulfonyl congeners [2].

physicochemical properties drug-likeness lead optimization

Synthetic Tractability and Intermediate Utility

1H-Indol-6-amine,4-(ethylsulfonyl)- contains two chemically orthogonal reactive handles: the primary 6-amine (amenable to acylation, sulfonylation, reductive amination, and Buchwald-Hartwig coupling) and the C3–H position of the indole ring (suitable for electrophilic substitution or direct C–H functionalization) . In contrast, the 1-phenylsulfonyl regioisomer (CAS 478404-02-3) has the indole N1 position blocked by the sulfonyl group, eliminating the possibility of N1-directed functionalization and limiting the accessible chemical space for library enumeration . Furthermore, the 4-ethylsulfonyl group is stable under a broader range of reaction conditions (acids, bases, mild reducing agents) compared to the 4-ethylthio analog (C10H12N2S), which is susceptible to oxidation during synthetic sequences .

synthetic intermediate parallel synthesis sulfonamide library

Kinase Selectivity and Off-Target Profiling

Selectivity profiling data available for the 4-ethylsulfonyl indole-6-amine chemotype indicates potent engagement of ATR kinase (IC50 = 41 nM) [1] and 5-HT6 receptors (Kb = 1.8–60 nM) [2], while showing substantially weaker activity at the phylogenetically related 5-HT7 receptor (Ki = 881–891 nM for structurally related ethylsulfonyl-containing ligands) [3]. This >20-fold selectivity window between 5-HT6 and 5-HT7 is consistent with SAR observations that the C4-ethylsulfonyl group interacts with a hydrophobic sub-pocket present in the 5-HT6 receptor transmembrane domain but absent in 5-HT7 [2]. The 1-phenylsulfonyl regioisomer, by contrast, has been reported to interact with cholinesterase enzymes and a broader panel of serotonin receptor subtypes, indicating reduced target-class selectivity .

kinase selectivity off-target profiling ATR vs. 5-HT7

Definitive Use Cases in Drug Discovery and Chemical Biology


ATR Kinase Inhibitor Hit-to-Lead Optimization

The 41 nM cellular IC50 of 1H-Indol-6-amine,4-(ethylsulfonyl)- against ATR-mediated CHK1 phosphorylation [1] positions this compound as a validated starting point for ATR inhibitor hit-to-lead campaigns. The 224-fold potency advantage over the 4-methylsulfonyl analog [1] means that medicinal chemistry teams can proceed directly to scaffold optimization (e.g., C3 substitution, 6-amine derivatization) without re-validating the core substitution pattern. The ethylsulfonyl group's intermediate lipophilicity supports oral bioavailability optimization while the dual synthetic handles enable rapid parallel SAR exploration.

5-HT6 Receptor Antagonist for Cognitive Disorders

Indolylsulfonamide amines derived from the 4-ethylsulfonyl indole-6-amine scaffold have demonstrated potent 5-HT6 antagonism (Kb = 1.8–60 nM) [2] and in vivo efficacy in rodent cognition models including the novel object recognition test and Morris water maze [2]. The >20-fold selectivity window over 5-HT7 [3] reduces the risk of confounding off-target effects. This scaffold is appropriate for CNS lead optimization programs where blood-brain barrier penetration, target engagement, and cognitive endpoint efficacy are primary screening criteria.

Indole-Benzimidazole Anticancer Agent Synthesis

The ethylsulfonyl indole-6-amine intermediate enables synthesis of indole-benzimidazole hybrids that exhibit 1.8-fold greater antiproliferative potency against MCF-7 breast cancer cells (IC50 = 8.2 µM) compared to the methylsulfonyl-derived analogs (IC50 = 14.5 µM) [4]. Molecular docking studies attribute this differential to additional hydrophobic contacts between the ethylsulfonyl group and the ERα ligand-binding domain [4]. Procuring the ethylsulfonyl-specific intermediate is mandatory for accessing the most potent members of this chemotype.

Focused Sulfonamide Library Synthesis

The orthogonal reactivity of the 6-amine (acylation, sulfonylation, Buchwald-Hartwig coupling) and the C3 indole position (electrophilic substitution) makes 1H-Indol-6-amine,4-(ethylsulfonyl)- an ideal core scaffold for parallel library synthesis. Unlike the 1-phenylsulfonyl analog where N1 is blocked , or the 4-ethylthio analog where the thioether is oxidation-labile , the ethylsulfone core tolerates diverse reaction conditions without protecting group manipulation. This enables rapid generation of 50–200 compound libraries for multiparameter optimization of potency, selectivity, and ADME properties.

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